6-Fluoroquinoline-2-carboxylic acid
Overview
Description
6-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications due to the presence of both a fluorine atom and a carboxylic acid group in its structure .
Mechanism of Action
Target of Action
6-Fluoroquinoline-2-carboxylic acid is a member of the fluoroquinolone family of antibacterials . The primary target of this compound is bacterial DNA-gyrase , an enzyme that is critical for bacterial DNA replication .
Mode of Action
The compound interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby halting bacterial growth and proliferation .
Biochemical Pathways
The inhibition of bacterial DNA-gyrase affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the cessation of bacterial growth and can eventually lead to bacterial cell death .
Pharmacokinetics
It is noted that fluoroquinolones, in general, have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA replication . This can lead to the death of bacterial cells, making this compound potentially useful in the treatment of bacterial infections .
Biochemical Analysis
Biochemical Properties
6-Fluoroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with bacterial DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes. Additionally, this compound forms complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit bacterial cell division by targeting DNA-gyrase and topoisomerase IV, leading to cell death The compound’s influence on cellular metabolism includes the potential to disrupt normal metabolic processes, leading to altered cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA-gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of DNA, which is essential for DNA replication and transcription. By binding to these enzymes, this compound prevents them from functioning correctly, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is distinct from other antibiotics, making it a valuable tool in combating antibiotic-resistant bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on bacterial enzymes can persist, although the degree of inhibition may decrease with time. Additionally, prolonged exposure to this compound can lead to adaptive responses in bacterial populations, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and potential damage to the liver and kidneys have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antibacterial activity. It interacts with enzymes such as DNA-gyrase and topoisomerase IV, disrupting their normal function and leading to the inhibition of DNA replication and transcription . Additionally, the compound’s metabolism may involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound may also interact with specific transporters or binding proteins that facilitate its movement within the body . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It primarily localizes to the nucleus, where it interacts with DNA-gyrase and topoisomerase IV . This localization is facilitated by its ability to penetrate the nuclear membrane and bind to its target enzymes. Additionally, any post-translational modifications or targeting signals that direct the compound to specific cellular compartments can influence its function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the electrophilic substitution reaction where quinoline is treated with a fluorinating agent to introduce the fluorine atom at the 6-position . Another approach involves the cyclization of appropriate precursors under controlled conditions to form the quinoline ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of catalysts.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-Fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-4-carboxylic acid
- 7-Fluoroquinoline-2-carboxylic acid
- 8-Fluoroquinoline-2-carboxylic acid
Uniqueness
6-Fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-fluoroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNYOWYGXFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623162 | |
Record name | 6-Fluoroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86324-51-8 | |
Record name | 6-Fluoro-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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